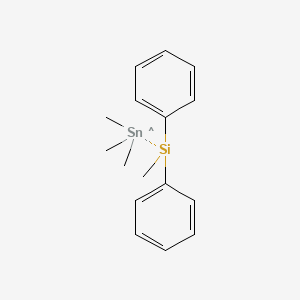
Methyldiphenyl(trimethylstannyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Trimethylstannylmethyldiphenylsilan, 96, involves the reaction of trimethyltin chloride with diphenylmethylsilane under specific conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity of 96% .
Analyse Des Réactions Chimiques
Trimethylstannylmethyldiphenylsilan, 96, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Trimethylstannylmethyldiphenylsilan, 96, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Researchers use this compound to study the effects of organotin compounds on biological systems.
Medicine: While not used directly in medicine, it serves as a model compound for studying the pharmacokinetics and toxicology of organotin compounds.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of Trimethylstannylmethyldiphenylsilan, 96, involves its interaction with various molecular targets. The trimethylstannyl group can form strong bonds with other elements, facilitating the formation of new compounds. The pathways involved include nucleophilic substitution and oxidative addition, which are common in organometallic chemistry .
Comparaison Avec Des Composés Similaires
Trimethylstannylmethyldiphenylsilan, 96, can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but lacks the diphenylmethylsilane component.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups attached to the tin atom.
Dimethyltin dichloride: Has two methyl groups and two chlorine atoms attached to the tin atom.
Propriétés
Formule moléculaire |
C16H22SiSn |
|---|---|
Poids moléculaire |
361.1 g/mol |
InChI |
InChI=1S/C13H13Si.3CH3.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3; |
Clé InChI |
VRHBFHZSPDOAKI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Sn](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


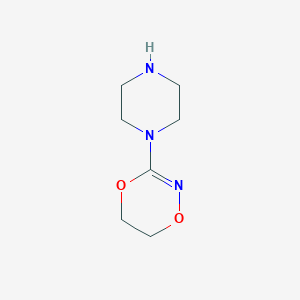
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
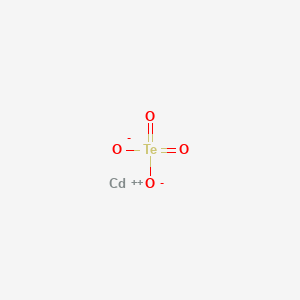
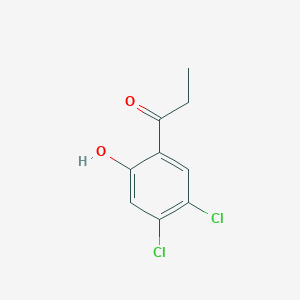
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
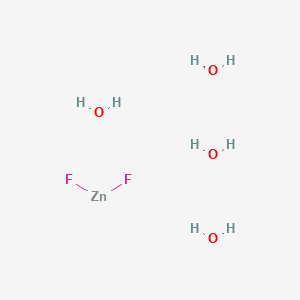

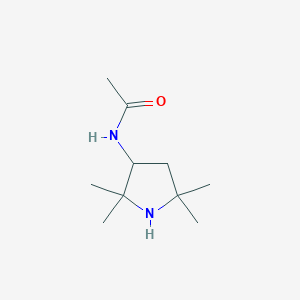
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
